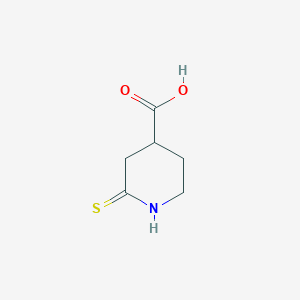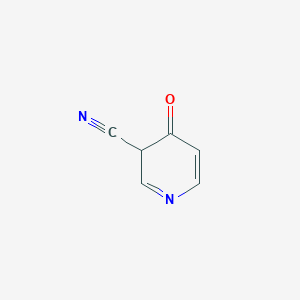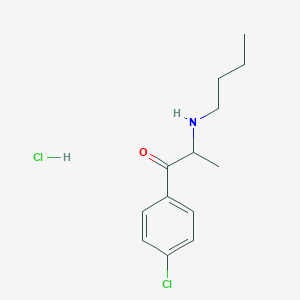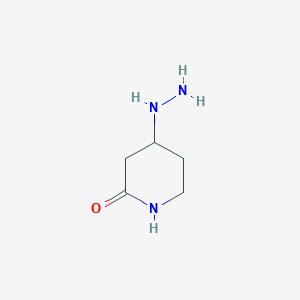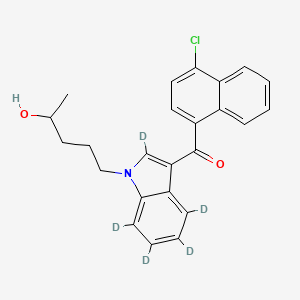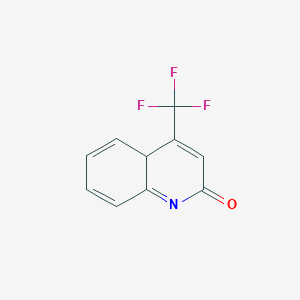
4-(trifluoromethyl)-4aH-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(trifluoromethyl)-4aH-quinolin-2-one is a compound that belongs to the quinoline family, characterized by the presence of a trifluoromethyl group at the 4-position and a ketone group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-4aH-quinolin-2-one typically involves multiple steps, starting from readily available anilines. The process includes ammonolysis of ester, cyclization, chlorination, and coupling reactions . One common method involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
4-(trifluoromethyl)-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives.
科学研究应用
4-(trifluoromethyl)-4aH-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anti-cancer agents by targeting specific protein kinases.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaics.
Industry: It is employed in the synthesis of agrochemicals and pharmaceuticals due to its stability and reactivity.
作用机制
The mechanism of action of 4-(trifluoromethyl)-4aH-quinolin-2-one involves its interaction with molecular targets such as protein kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells .
相似化合物的比较
Similar Compounds
4-trifluoromethyl-2-anilinoquinoline: Known for its anti-cancer properties.
Fluoroquinolones: Widely used as antibacterial agents.
Trifluoromethylphenol: Used in various chemical syntheses.
Uniqueness
4-(trifluoromethyl)-4aH-quinolin-2-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics enhance its reactivity and make it a valuable scaffold for drug development and materials science applications.
属性
分子式 |
C10H6F3NO |
|---|---|
分子量 |
213.16 g/mol |
IUPAC 名称 |
4-(trifluoromethyl)-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-5-9(15)14-8-4-2-1-3-6(7)8/h1-6H |
InChI 键 |
ZCOPJNUFNAHPEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C(=NC(=O)C=C2C(F)(F)F)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



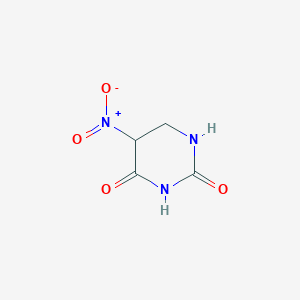
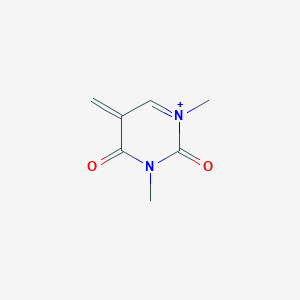
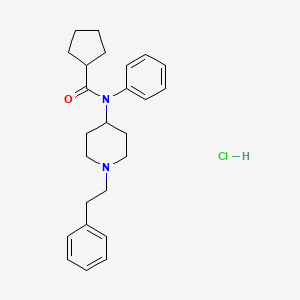
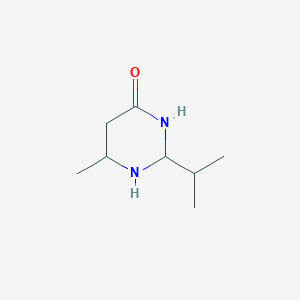
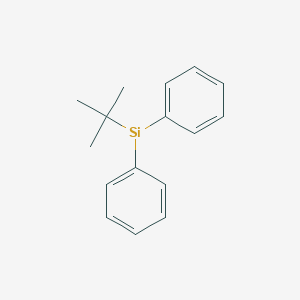
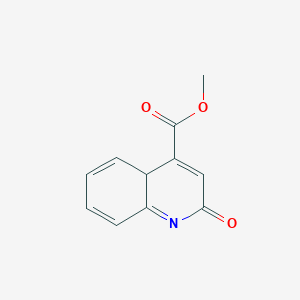
![5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359368.png)
